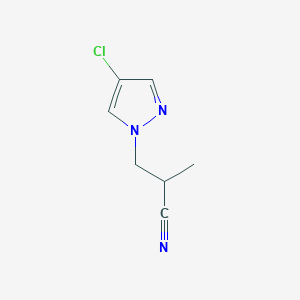![molecular formula C17H15N3OS B2470690 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole CAS No. 2319638-20-3](/img/structure/B2470690.png)
2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole is a complex heterocyclic compound that features a benzothiazole ring fused with a pyrrolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolopyridine core.
Coupling with Benzothiazole: The pyrrolopyridine core is then coupled with a benzothiazole derivative under suitable conditions, such as using a base like Cs₂CO₃ in DMSO.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, showing activity against various kinases involved in cancer.
Biological Studies: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also exhibit significant biological activities, including antimicrobial and antiviral properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole is unique due to its specific structural features that combine the properties of both benzothiazole and pyrrolopyridine rings
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-16-19-13-6-5-11(8-15(13)22-16)17(21)20-9-12-4-3-7-18-14(12)10-20/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMSBYPDXZBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B2470608.png)

![ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2470612.png)


![4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2470616.png)
![(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one](/img/structure/B2470620.png)
![Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2470621.png)

![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
![2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2470626.png)



